7,7-二甲基-(5Z,8Z)-二十二碳二烯酸

描述

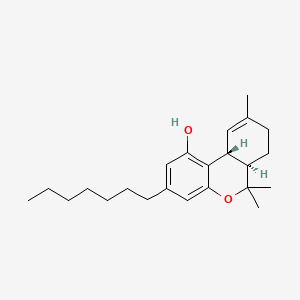

7,7-dimethyl-5,8-Eicosadienoic Acid is a long-chain fatty acid.

科学研究应用

白三烯生物合成抑制

已知7,7-二甲基-(5Z,8Z)-二十二碳二烯酸及其类似物可抑制白三烯生物合成。研究表明,这些化合物可以在大鼠腹膜细胞中抑制过敏反应慢反应物质(SRS-A)的产生,表明可能的机制涉及抑制磷脂酶A2而不是δ5-脂氧合酶。这种抑制可能对豚鼠支气管收缩等情况产生影响 (Cohen et al., 1984); (Welton et al., 1984)。

人拓扑异构酶I抑制

研究表明,与7,7-二甲基-(5Z,8Z)-二十二碳二烯酸结构相关的化合物,如(5Z,9Z)-5,9-二十二碳二烯酸,可以作为人拓扑异构酶I抑制剂。这一特性在抗癌研究中非常重要,因为拓扑异构酶抑制剂是一类用于癌症治疗的药物 (D’yakonov et al., 2013)。

脂质超分子组织

涉及多不饱和脂肪酸(包括类似于7,7-二甲基-(5Z,8Z)-二十二碳二烯酸的衍生物)的研究揭示了脂质超分子组织的见解。研究这些脂肪酸在不同条件下如何反应和组织自己的研究,可以为理解细胞膜动力学和开发基于脂质的药物递送系统提供有价值的信息 (Grabovskiy et al., 2006)。

在真菌生物防治中的作用

在生物防治真菌(如絮状丝孢菌)的培养滤液中,已经发现了新的和稀有的不饱和脂肪酸,包括7,7-二甲基-(5Z,8Z)-二十二碳二烯酸的类似物。这些化合物可能在农业生物防治策略和真菌代谢研究中得到应用 (Choudhury et al., 1995)。

氧化去饱和研究

对与7,7-二甲基-(5Z,8Z)-二十二碳二烯酸密切相关的二十二碳二烯酸的氧化去饱和的研究,提供了对体内酶促过程的见解。此类研究对于了解必需脂肪酸及其衍生物生物合成中涉及的代谢途径至关重要 (Castuma et al., 1972)。

对阿尔茨海默病研究的贡献

7,7-二甲基-(5Z,8Z)-二十二碳二烯酸已在阿尔茨海默病的背景下进行了研究。发现它可以减弱暴露于β淀粉样蛋白的离体大鼠脑突触小体级分中产生的活性氧(ROS),表明在神经保护策略中发挥作用 (Andersen et al., 2003)。

生化分析

Biochemical Properties

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid plays a significant role in biochemical reactions, particularly in the metabolism of polyunsaturated fatty acids. It interacts with enzymes such as polyenoic fatty acid isomerase, which catalyzes the isomerization of polyunsaturated fatty acids . This interaction is crucial for the formation of conjugated triene-containing fatty acids, which are important in various signaling pathways . Additionally, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid may interact with other biomolecules, including proteins and lipids, influencing their function and stability.

Cellular Effects

The effects of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of enzymes involved in the production of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids . These eicosanoids play roles in inflammation, immune response, and cell growth. Furthermore, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid can affect gene expression by interacting with nuclear receptors and transcription factors, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid exerts its effects through various mechanisms. It binds to specific enzymes, such as polyenoic fatty acid isomerase, altering their activity and leading to the production of bioactive lipid mediators . This binding can result in enzyme inhibition or activation, depending on the context. Additionally, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in lipid metabolism and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid can undergo oxidation and other chemical modifications, which may alter its biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid vary with different dosages in animal models. At low doses, this compound may have beneficial effects on lipid metabolism and inflammation. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid exerts its optimal biological effects.

Metabolic Pathways

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is involved in various metabolic pathways, including the lipoxygenase and cyclooxygenase pathways . These pathways lead to the production of eicosanoids, which are important signaling molecules in inflammation and immune response. The compound interacts with enzymes such as lipoxygenases and cyclooxygenases, influencing the production of hydroxyeicosatetraenoic acids (HETEs), leukotrienes, and prostaglandins . These interactions can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its hydrophobic nature, which allows it to associate with lipid membranes and other hydrophobic environments.

Subcellular Localization

The subcellular localization of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is critical for its activity and function. It is often found in lipid droplets, membranes, and other hydrophobic compartments within the cell . Post-translational modifications and targeting signals may direct the compound to specific organelles, where it can interact with enzymes and other biomolecules to modulate cellular processes.

属性

IUPAC Name |

(5Z,8Z)-7,7-dimethylicosa-5,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24)/b19-16-,20-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKRHAILCPYNFH-DUQSFWPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\C(C)(C)/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017363 | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89560-01-0 | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089560010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid influence ROS production in human neutrophils?

A1: 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid acts as a phospholipase A2 (PLA2) inhibitor. [] Research indicates that inhibiting PLA2 activity with this compound leads to a reduction in ROS production within human neutrophils. [] This suggests that PLA2 plays a crucial role in the signaling pathway leading to ROS generation in these cells.

Q2: What is the significance of the observation that 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid can convert hydrogen peroxide-induced constrictions in rat skeletal muscle arterioles to dilations?

A2: This observation suggests that 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid might be interfering with the production of vasoconstrictors downstream of PLA2 activation. [] The study suggests that hydrogen peroxide normally activates a pathway involving Src kinase, PLC, PKC, and PLA2, ultimately leading to the production of Thromboxane A2 (TXA2) by COX-1. [] By inhibiting PLA2, 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid could be preventing TXA2 synthesis, thus shifting the response from constriction to dilation.

Q3: How does the role of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid in ROS production relate to Alzheimer’s disease research?

A3: While the provided abstracts do not directly link 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid to Alzheimer’s disease research, the research highlights the compound’s role in modulating the ERK-PLA2 pathway. [] This pathway is relevant to Alzheimer's disease as it can influence ROS production, which has been implicated in neuronal damage associated with the disease. Further research is needed to determine if 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid's modulation of this pathway holds therapeutic potential in the context of Alzheimer’s disease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

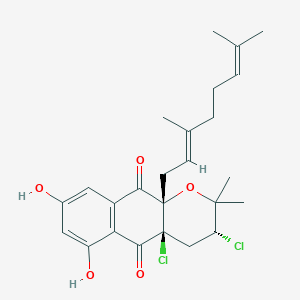

![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)

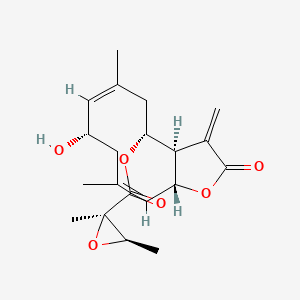

![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)

![2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan](/img/structure/B1242648.png)